3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid is a significant compound in organic chemistry, particularly noted for its unique structural features and potential applications in various scientific fields. This compound is a derivative of thiazolidine, which is characterized by a five-membered ring containing sulfur and nitrogen, and it incorporates a fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protective group in peptide synthesis. The compound's chemical formula is and its CAS number is 1043933-69-2.
The compound can be synthesized through established organic chemistry methods, primarily involving the protection of the amino group of thiazolidine-2-carboxylic acid with the Fmoc group. The Fmoc group serves to prevent unwanted reactions during subsequent chemical transformations.
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid falls under the category of thiazolidine derivatives and is classified as an amino acid derivative due to its structural similarities with amino acids involved in peptide synthesis.
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid typically follows these steps:
The reaction conditions are crucial for achieving high yields and purity. The typical reaction time ranges from several hours to overnight, depending on the specific reagents and conditions used. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product.
The molecular structure of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid features a thiazolidine ring fused with a fluorenylmethoxycarbonyl group. This unique structure contributes to its reactivity and stability.
The presence of both hydrophobic (fluorene) and polar (carboxylic acid) functionalities allows for diverse interactions in biological systems.
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the yield and selectivity of these reactions. For instance, oxidation conditions must be carefully controlled to avoid overoxidation.
The mechanism of action for 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The removal of the Fmoc group reveals an active amino group that can engage in further biochemical interactions.
This interaction can modulate enzyme activity or influence protein-protein interactions, which may lead to changes in cellular processes relevant to various biological pathways.
The compound exhibits moderate solubility in organic solvents like dichloromethane and tetrahydrofuran but is less soluble in water due to its hydrophobic fluorenyl component.
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid has several applications in scientific research:
The Fmoc group serves as a cornerstone of modern peptide synthesis due to its orthogonal deprotection characteristics and UV-monitorable reactivity. This acid-labile protecting group enables mild base-catalyzed deprotection (typically using piperidine), preserving acid-sensitive functionalities during solid-phase peptide synthesis (SPPS). The compound 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid exemplifies this utility by integrating the Fmoc moiety with a constrained thiazolidine heterocycle, creating a conformationally restricted amino acid derivative [1]. Its molecular architecture (C₁₉H₁₇NO₄S; MW 355.41) features the characteristic Fmoc carbamate linkage (–NH–C(=O)–O–CH₂–fluorene), which provides steric protection to the nitrogen atom during coupling reactions while maintaining compatibility with tert-butoxycarbonyl (Boc) and other acid-stable protecting groups [8]. This dual compatibility enables its application in complex peptide assembly strategies.
Table 1: Key Structural Variants of Fmoc-Thiazolidine Carboxylic Acids
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Chiral Configuration |
---|---|---|---|---|
(S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | 198545-89-0 | C₁₉H₁₇NO₄S | 355.41 | (S)-isomer |
(R)-3-((9H-Fluoren-9-ylmethoxy)carbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | Unspecified | C₂₁H₂₁NO₄S | 383.47 | (R)-isomer with C2 gem-dimethyl modification |
(R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | 133054-21-4 | C₁₉H₁₇NO₄S | 355.41 | (R)-isomer |
The stereochemical integrity of these derivatives is paramount in peptide synthesis. The (S)-configured variant (Fmoc-D-Thz-OH) exhibits specific rotational properties that influence peptide chain folding, while the (R)-isomer offers complementary conformational control [1] [7]. These compounds typically maintain ≥98% purity for synthetic applications, ensuring minimal epimerization during peptide elongation steps [3]. The Fmoc group’s intrinsic fluorescence (λex 294 nm, λem 358 nm) further facilitates reaction monitoring via UV spectrophotometry, a critical advantage for automated synthesis platforms.
The thiazolidine ring within this hybrid molecule confers exceptional conformational rigidity and hydrogen-bonding capability, properties essential for molecular recognition in biological systems. This saturated 5-membered heterocycle contains a sulfur atom at position 1 and a secondary nitrogen at position 3, creating a chiral center at C4 that influences peptide backbone geometry. The scaffold’s puckered conformation restricts φ and ψ dihedral angles in peptide chains, often inducing β-turn or polyproline-type helix secondary structures that enhance receptor binding specificity [3] [6]. Computational analyses of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid reveal key molecular descriptors: topological polar surface area (TPSA) of 66.84 Ų, LogP of 3.395, and balanced H-bond acceptor/donor counts (4 acceptors, 1 donor) that collectively influence membrane permeability and bioavailability [3].
This structural framework serves as:
Table 2: Molecular Descriptors of Fmoc-Thiazolidine Derivatives
Parameter | Fmoc-D-Thz-OH | Fmoc-3-OH-Pro-OH | Boc/Fmoc-DiProtected Proline |
---|---|---|---|
Molecular Weight | 355.41 g/mol | 353.37 g/mol | 452.50 g/mol |
TPSA | 66.84 Ų | 86.63 Ų | 95.94 Ų |
LogP | 3.395 | 2.170 | 3.812 (calculated) |
H-Bond Donors | 1 | 2 | 2 |
H-Bond Acceptors | 4 | 5 | 6 |
Rotatable Bonds | 3 | 4 | 7 |
The scaffold’s versatility extends to prodrug applications, where the thiazolidine ring undergoes pH-dependent ring-opening to form cysteine derivatives – a property exploited in stimuli-responsive drug delivery systems. Additionally, the stereochemistry at C4 significantly impacts biological activity; (S)-configured derivatives often exhibit distinct pharmacological profiles compared to their (R)-counterparts due to differential interactions with chiral binding pockets [7].
The strategic fusion of Fmoc protection with thiazolidine carboxylates emerged in the mid-1990s as peptide chemists sought solutions to challenges in synthesizing cysteine-rich peptides and constrained peptidomimetics. Early developments (1995–2000) focused on cysteine protection strategies, where the thiazolidine ring provided a orthogonal protective approach for cysteine thiol groups during peptide assembly. This period saw the first reported synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid derivatives through cyclocondensation reactions between Fmoc-protected cysteine aldehydes and mercaptoacetates [8].
A significant advancement occurred in 2000 with the patenting of α-substituted carboxylic acid derivatives incorporating Fmoc-protected heterocycles (AU3670700A), which disclosed novel synthetic routes to stereopure thiazolidine-Fmoc conjugates and their application as PPARγ (peroxisome proliferator-activated receptor gamma) modulators and aldose reductase inhibitors [8]. This intellectual property milestone accelerated commercial development, leading to catalog listings of enantiopure variants by specialty chemical suppliers. By 2005, optimized large-scale syntheses enabled production of multigram quantities with ≥98% purity, as reflected in current commercial offerings (e.g., CAS 198545-89-0 available in 100mg–25g quantities) [3].
Table 3: Historical Milestones in Fmoc-Thiazolidine Development
Timeframe | Development Milestone | Significance |
---|---|---|
1995–1998 | Initial synthetic methodologies for thiazolidine carboxylates | Established cyclization protocols using cysteinal derivatives |
2000 | AU3670700A patent filing | First comprehensive IP protection for bioactive derivatives |
2002–2005 | Introduction of stereoselective syntheses | Enabled commercial production of (R)- and (S)-isomers |
2010–Present | Commercial availability from multiple suppliers | Facilitated widespread adoption in peptide drug discovery |
Contemporary innovations (2020–present) focus on ring-modified derivatives, exemplified by 2,2-dimethylthiazolidine variants (C₂₁H₂₁NO₄S; CID 51340511) that enhance steric hindrance and alter ring conformation [2]. These developments parallel advancements in Fmoc-protected pyrrolidine derivatives (e.g., (2R,3S)-3-methylproline and (2S,3S)-3-hydroxyproline analogs), expanding the toolbox for constrained peptide design [4] [5]. The current commercial landscape includes specialized suppliers offering these building blocks with stringent quality control (≥98% purity, chiral HPLC verification), cementing their role in modern peptidomimetic drug discovery pipelines.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1